1-(2,8-Dimethylquinolin-6-yl)ethanone
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Overview
Description
1-(2,8-Dimethylquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2,8-Dimethylquinolin-6-yl)ethanone typically involves the condensation of 2-aminoarylketones with active methylene compounds. One environmentally friendly method uses FeCl3.6H2O as a catalyst, which offers advantages such as shorter reaction times, milder conditions, and better yields . The reaction conditions involve the use of water as a solvent, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
1-(2,8-Dimethylquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,8-Dimethylquinolin-6-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,8-Dimethylquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2,8-Dimethylquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:
- 1-(2-Methylquinolin-3-yl)ethanone
- 1-(2,4-Dimethylquinolin-6-yl)ethanone
- 1-(2,6-Dimethylquinolin-4-yl)ethanone
These compounds share similar structural features but differ in the position and number of methyl groups on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2,8-dimethylquinolin-6-yl)ethanone |
InChI |
InChI=1S/C13H13NO/c1-8-6-12(10(3)15)7-11-5-4-9(2)14-13(8)11/h4-7H,1-3H3 |
InChI Key |
ZZXZMLUOJAWSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)C |
Origin of Product |
United States |
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